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Compound Name: Zoely

Cat. No.: B1243247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of the
combined oral contraceptive containing Nomegestrol Acetate (NOMAC) and 17(3-Estradiol (E2).
The information is compiled from publicly available preclinical data to support researchers,
scientists, and drug development professionals in understanding the fundamental
pharmacological properties of this combination.

Introduction

Nomegestrol acetate is a potent, highly selective progestogen derived from 19-nor-
progesterone.[1] Unlike other progestins, it exhibits a pharmacological profile closer to that of
natural progesterone, with potent anti-gonadotropic activity, moderate anti-androgenic activity,
and no estrogenic, glucocorticoid, or mineralocorticoid effects.[2] Estradiol, the estrogen
component, is identical to the endogenous hormone, which may offer a more favorable safety
profile compared to synthetic estrogens like ethinylestradiol.[3] This guide summarizes the key
preclinical findings that form the basis of the clinical development of the NOMAC/E2
combination.

Pharmacodynamics
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The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation,
which is achieved through the synergistic actions of both components on the hypothalamic-
pituitary-ovarian (HPO) axis.

Receptor Binding Affinity

The interaction of NOMAC and E2 with their respective steroid hormone receptors is the initial
step in their mechanism of action. The binding affinities, typically determined through
competitive binding assays, are summarized below.

Animal Binding

Compound Receptor o . Reference
Model/System Affinity (Ki/Kd)
Nomegestrol Progesterone ]
Rat Uterus Ki: 22.8 nM [41[5]
Acetate Receptor (PgR)
Human T47-D
Kd: 4 nM [5]
Cells
Androgen Rat Ventral )
Ki: 7.58 nM [6]
Receptor (AR) Prostate
Estrogen
Estradiol Receptor a Rat Uterus - -
(ERa)
Estrogen
Receptor Rat Uterus - -
(ERB)

Note: Specific Ki/Kd values for Estradiol in preclinical models were not available in the
reviewed literature. However, its high affinity for both ERa and ER[ is well-established.

In Vitro Receptor Transactivation

Transactivation assays are crucial for determining the functional consequences of receptor
binding. These assays, often conducted in cell lines transfected with human steroid receptors,
characterize the agonistic and antagonistic activities of the compounds.
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Potency
L Ranking
Compound Receptor Activity Reference
(where
available)
Progesterone LNG = NOMAC
Nomegestrol ]
Receptor B Agonist >> Progesterone  [1]
Acetate
(PRB) > DRSP > DNG
LNG >> NOMAC
Androgen )
Antagonist > Progesterone > [1]
Receptor (AR)
DNG > DRSP
Estrogen
Receptor o/ No Activity - [1]
(ERa/B)
Glucocorticoid o
No Activity - (1]
Receptor (GR)
Mineralocorticoid o
No Activity - [1]

Receptor (MR)

LNG: Levonorgestrel, DRSP: Drospirenone, DNG: Dienogest

In Vivo Pharmacodynamic Effects

The primary mechanism of contraceptive efficacy is the inhibition of ovulation. This has been
demonstrated in multiple animal models.

Effective Dose for

Animal Model Compound(s) Ovulation Reference
Inhibition
ED50: 1.25-5.0

Rat Nomegestrol Acetate [1]
mg/kg

Cynomolgus Monkey Nomegestrol Acetate ED50: 0.14 mg/kg [1]
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The progestogenic action of NOMAC induces secretory transformation of the endometrium,
which contributes to the contraceptive effect by making the uterine lining unreceptive to

implantation.
Animal Model Compound(s) Observed Effect Reference
Induced changes in
the endometrial
Rabbit Nomegestrol Acetate surface similar to [7]

those observed with

progesterone.

NOMAC's anti-androgenic properties were assessed in vivo by observing its effect on
androgen-dependent tissues in castrated rats treated with testosterone.

Animal Model Compound Observed Effect Reference

Significant reduction

in ventral prostate and
Immature Castrated ) )
seminal vesicle

Rats (Testosterone- Nomegestrol Acetate ]
weights, though less
treated)
potent than
cyproterone acetate.
Pharmacokinetics

Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution,
metabolism, and excretion (ADME) of NOMAC and EZ2, and for informing dose selection in
clinical trials.
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. Compoun Bioavaila Referenc
Species Tmax (h) Cmax AUC .
bility e
Dose-
Nomegestr ] Not
Mouse 0.25-2 - proportiona [2]
ol Acetate | assessed
Dose-
Nomegestr ] Not
Rat 0.25-2 - proportiona [2]
ol Acetate | assessed
Dose-
Cynomolgu  Nomegestr ] Not
0.25-2 - proportiona [2]
s Monkey ol Acetate | assessed
Nomegestr Not
Dog ~7 - [2]
ol Acetate assessed

Note: Specific Cmax and AUC values for NOMAC and E2 in these preclinical models are not

consistently reported in publicly available literature. The data indicates dose-proportionality of

AUC for NOMAC in mice, rats, and monkeys.

Preclinical Safety and Toxicology

A comprehensive set of toxicology studies was conducted to support the clinical development

of the NOMAC/E2 combination, largely in compliance with Good Laboratory Practice (GLP).
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Study Type Species Key Findings Reference

Studies conducted
with the combination.
) o No specific adverse
Single-Dose Toxicity Rat, Mouse ) [2]
effects reported in
publicly available

literature.

Studies conducted for
up to 3 months with
o the combination.
Repeat-Dose Toxicity Rat, Monkey ) [2][3]
Expected gestagenic
and estrogenic effects

were observed.

Nomegestrol acetate

is not genotoxic. No
Genotoxicity In vitro/In vivo genotoxicity studies [3]

were performed with

the combination.

] Fetotoxicity, as
Reproductive and .
) expected with E2
Developmental Rat, Rabbit [3][8]
o exposure, was
Toxicity
observed.

Note: Specific No-Observed-Adverse-Effect Levels (NOAELS) from these studies are not
detailed in the available public assessment reports.

Experimental Protocols
Estrogen Receptor Competitive Binding Assay (Rat
Uterine Cytosol)

This protocol outlines a standard method for determining the binding affinity of a test compound
to the estrogen receptor.
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Tissue Preparation: Uteri are collected from female rats (e.g., Sprague-Dawley) that were
ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.
The uteri are trimmed of fat and connective tissue, weighed, and can be used fresh or stored
at -80°C.[8]

Cytosol Preparation: The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG
buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The
homogenate is then subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C)
to pellet cellular debris and organelles, yielding the cytosolic fraction containing the estrogen
receptors in the supernatant.[8]

Binding Assay: The assay is performed in tubes containing a fixed amount of uterine cytosol
protein (e.g., 50-100 pg), a constant concentration of radiolabeled estradiol (e.g., [3H]-E2,
0.5-1.0 nM), and varying concentrations of the unlabeled test compound.[8]

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

Separation of Bound and Free Ligand: Unbound radioligand is separated from the receptor-
bound radioligand using a method such as dextran-coated charcoal, which adsorbs the free
radiolabeled estradiol.

Quantification: The radioactivity in the supernatant, representing the amount of bound [3H]-
E2, is measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of [3H]-E2 (IC50) is determined. This value can be used to calculate the inhibition
constant (Ki), which reflects the binding affinity of the test compound for the estrogen
receptor.

Ovulation Inhibition Assay in Rats

This in vivo assay is used to assess the anti-ovulatory potential of a compound.

» Animal Model: Regularly cycling adult female rats (e.g., Wistar) are used. The stage of the
estrous cycle is monitored, typically by vaginal smears.[9]
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Dosing Regimen: The test compound (e.g., NOMAC) is administered orally, typically for four
consecutive days, starting on the day of estrus. A vehicle control group is included.[9]

Assessment of Ovulation: On the day after the last treatment, the animals are euthanized.
The oviducts are dissected and flushed to collect any present oocytes.[9]

Endpoint: The primary endpoint is the number of oocytes in the genital tract. A significant
reduction in the number of oocytes in the treated groups compared to the control group
indicates inhibition of ovulation.[9]

Data Analysis: The dose that causes a 50% inhibition of ovulation (ED50) can be calculated
from the dose-response curve.

Assessment of Endometrial Proliferation (Clauberg-
McPhail Test in Rabbits)

This classic bioassay measures the progestational activity of a compound on the uterine
endometrium.

Animal Model: Immature female rabbits are used.[7]

Estrogen Priming: The animals are first "primed" with daily injections of an estrogen (e.g.,
estradiol) for several days. This induces the proliferation of the endometrium.[7]

Progestogen Treatment: Following estrogen priming, the test compound (e.g., NOMAC) is
administered for a defined period.[7]

Histological Evaluation: After the treatment period, the animals are euthanized, and the uteri
are collected. The uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and
eosin) for histological examination.

Endpoint: The degree of endometrial proliferation and secretory transformation is assessed
microscopically. The changes induced by the test compound are compared to those induced
by a standard progestogen like progesterone.

Signaling Pathways and Experimental Workflows
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Signaling Pathway for Gonadotropin Suppression

The primary contraceptive action of the NOMAC/E2 combination is the suppression of
gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, the
suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the
pituitary. This prevents follicular development and ovulation.

Exogenous Hormones
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Caption: Simplified signaling pathway of gonadotropin suppression by NOMAC/EZ2.

Experimental Workflow for In Vivo Ovulation Inhibition
Assay
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The following diagram illustrates the typical workflow for assessing the ovulation-inhibiting
effects of a test compound in a preclinical setting.
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Caption: Experimental workflow for the rat ovulation inhibition assay.

Logical Relationship for Preclinical Safety Assessment

The preclinical safety assessment of a combined oral contraceptive follows a structured
approach to evaluate potential risks before human trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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